![molecular formula C20H21N3O4S2 B2434794 (Z)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide CAS No. 850910-70-2](/img/structure/B2434794.png)

(Z)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

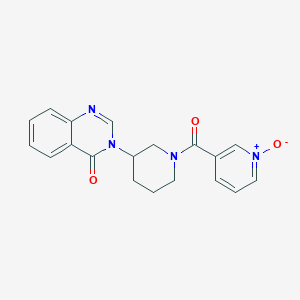

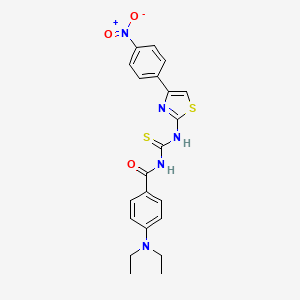

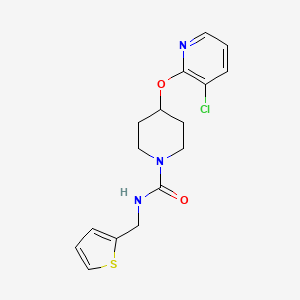

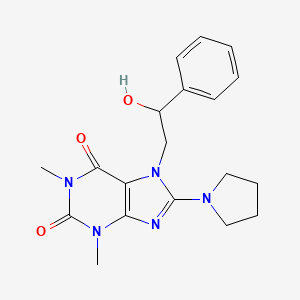

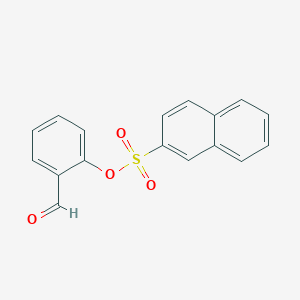

“(Z)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide” is a chemical compound with the molecular formula C20H21N3O4S2 and a molecular weight of 431.53. It is a derivative of benzo[d]thiazol , a class of compounds known for their wide range of biological activities, including antidepressant and anticonvulsant effects .

Synthesis Analysis

The synthesis of benzo[d]thiazol derivatives involves the reaction of N,N-disubstituted arylhydrazines with CS2 in the presence of DMSO . The starting material can be easily prepared from the A3-coupling reaction of amines, aldehydes, and alkynes .Molecular Structure Analysis

The molecular structure of this compound includes a benzo[d]thiazol ring, which is a heterocyclic aromatic hydrocarbon containing phenyl and thiazole rings, as well as sulfur and nitrogen atoms in its structure .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include [3,3]-sigmatropic rearrangement/5-exo-dig cyclization of N-propargylamines . This reaction proceeds without the need for any external catalysts, transition metals, bases, ligands, or oxidants .科学的研究の応用

Application in Perovskite Solar Cells

The compound has been used in the development of perovskite solar cells . It was introduced into the perovskite precursor solution with the aim of regulating crystallization and reducing defects in perovskite thin films . The hydrogen bonding and coordination interactions between the compound and the perovskite were revealed through various characterization studies and density functional theory calculations . This resulted in perovskite thin films with large grains and reduced defects, which in turn reduced non-radiative recombination, lowered the energy loss of hole extraction, and improved electron extraction . All these effects contributed to the improved efficiency and stability of the devices treated with the compound .

Antibacterial Activity

The compound has shown good to moderate antibacterial activity . This makes it a potential candidate for the development of new antibacterial drugs .

Cytotoxic Activity

The compound has demonstrated good cytotoxicity against human cancer cell lines MCF-7 and HeLa . This suggests that it could be used in the development of new anticancer drugs .

作用機序

将来の方向性

特性

IUPAC Name |

N-(3-ethyl-1,3-benzothiazol-2-ylidene)-4-morpholin-4-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O4S2/c1-2-23-17-5-3-4-6-18(17)28-20(23)21-19(24)15-7-9-16(10-8-15)29(25,26)22-11-13-27-14-12-22/h3-10H,2,11-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTNMHOJHZTZMSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-dimethyl-N'-[5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]ethane-1,2-diamine](/img/structure/B2434713.png)

![1-(3-chlorophenyl)-N-[cyano(cyclopropyl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B2434714.png)

![methyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)thiophene-3-carboxylate](/img/structure/B2434719.png)

![Piperidin-1-yl-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-methanone](/img/structure/B2434720.png)

![[(4-Phenylbutan-2-yl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2434733.png)

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2434734.png)